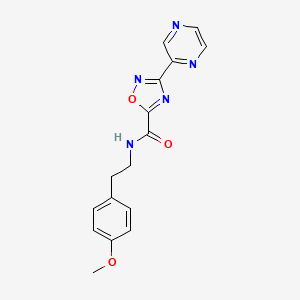
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a synthetic opioid antagonist that has been shown to be effective in blocking the effects of opioids in both animals and humans. In
Mecanismo De Acción
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide works by binding to the mu opioid receptor in the brain, which is responsible for mediating the effects of opioids. By binding to this receptor, N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide blocks the effects of opioids, such as pain relief and euphoria. N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide is a competitive antagonist, meaning that it competes with opioids for binding to the mu opioid receptor.
Biochemical and Physiological Effects:
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been shown to have minimal effects on the cardiovascular and respiratory systems, making it a safe compound for use in scientific research. However, N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been shown to have some effects on the gastrointestinal system, such as reducing gastric motility and increasing water absorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide is its specificity for the mu opioid receptor. This makes it a valuable tool in studying the mechanisms of opioid addiction and dependence. N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide is also a safe compound for use in scientific research, with minimal effects on the cardiovascular and respiratory systems.
However, one of the limitations of N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide is its relatively short duration of action, which may limit its usefulness in certain experiments. Additionally, N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been shown to have some effects on the gastrointestinal system, which may need to be taken into account when designing experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide. One area of research is the development of new pain medications based on N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide. N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been shown to be effective in reducing pain in animal models, suggesting that it may have potential applications in the development of new pain medications.
Another area of research is the study of the mechanisms of opioid addiction and dependence. N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been shown to be effective in blocking the effects of opioids, making it a valuable tool in studying the mechanisms of opioid addiction and dependence. Further research in this area may lead to the development of new treatments for opioid addiction and dependence.
Conclusion:
In conclusion, N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide is a synthetic opioid antagonist that has potential applications in scientific research. N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been shown to be effective in blocking the effects of opioids, making it a valuable tool in studying the mechanisms of opioid addiction and dependence. N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide is also a safe compound for use in scientific research, with minimal effects on the cardiovascular and respiratory systems. While there are limitations to the use of N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide in certain experiments, there are several potential future directions for research on this compound, including the development of new pain medications and the study of the mechanisms of opioid addiction and dependence.
Métodos De Síntesis
The synthesis of N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide involves a reaction between 2-methoxy-2-phenylacetamide and 4-cyanothiophenol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide. The purity of the synthesized N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is the study of opioid addiction and dependence. N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been shown to be effective in blocking the effects of opioids, such as morphine, heroin, and fentanyl, in both animals and humans. This makes N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide a valuable tool in studying the mechanisms of opioid addiction and dependence.
Another area of research is the study of pain management. N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide has been shown to be effective in reducing pain in animal models, suggesting that it may have potential applications in the development of new pain medications.
Propiedades
IUPAC Name |
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-13(12-5-3-2-4-6-12)14(18)17-15(11-16)7-9-20-10-8-15/h2-6,13H,7-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLFHRKFKNIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2(CCSCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-2-methoxy-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)


![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)


![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2949610.png)




![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)